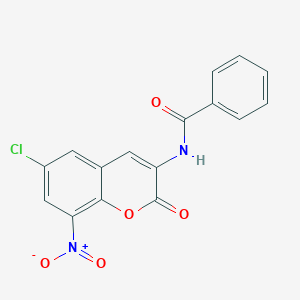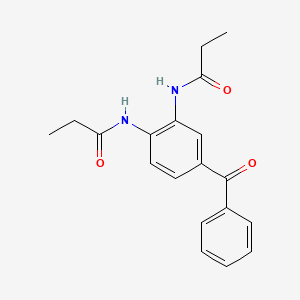
N,N'-(4-benzoyl-1,2-phenylene)dipropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-(4-benzoyl-1,2-phenylene)dipropanamide, also known as BDP, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. BDP is a derivative of diphenylmethane and is synthesized through a multistep process.
Applications De Recherche Scientifique
N,N'-(4-benzoyl-1,2-phenylene)dipropanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has been shown to exhibit anticancer, antifungal, and antibacterial properties. In material science, this compound has been used as a building block for the synthesis of various polymers and materials. In environmental science, this compound has been studied for its potential use as a fluorescent probe for the detection of heavy metal ions.
Mécanisme D'action
The mechanism of action of N,N'-(4-benzoyl-1,2-phenylene)dipropanamide is not fully understood, but it is believed to be related to its ability to bind to DNA and inhibit DNA synthesis. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including cytotoxicity, antimicrobial activity, and fluorescence properties. In vitro studies have shown that this compound exhibits cytotoxicity towards various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to exhibit antimicrobial activity towards various bacterial and fungal strains. Additionally, this compound exhibits fluorescence properties, which make it useful for various applications, including sensing and imaging.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N,N'-(4-benzoyl-1,2-phenylene)dipropanamide in lab experiments is its ease of synthesis. This compound can be synthesized through various methods, and its purity can be easily determined through various analytical techniques. Additionally, this compound exhibits various properties, including fluorescence and antimicrobial activity, which make it useful for various applications. However, one of the main limitations of using this compound is its cytotoxicity towards normal cells, which limits its potential applications in medicinal chemistry.
Orientations Futures
Of research involving N,N'-(4-benzoyl-1,2-phenylene)dipropanamide include the development of novel this compound derivatives with improved properties, including increased selectivity towards cancer cells and reduced cytotoxicity towards normal cells. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in various fields, including material science and environmental science. Furthermore, the development of new synthesis methods for this compound and its derivatives is also an area of future research.
Méthodes De Synthèse
N,N'-(4-benzoyl-1,2-phenylene)dipropanamide is synthesized through a multistep process starting with the reaction of benzoyl chloride and diphenylmethane in the presence of a base. The resulting product is then reacted with propionyl chloride to form this compound. The synthesis of this compound is relatively straightforward and can be achieved through various methods, including microwave-assisted synthesis, which has been shown to be more efficient and eco-friendly.
Propriétés
IUPAC Name |
N-[4-benzoyl-2-(propanoylamino)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-17(22)20-15-11-10-14(12-16(15)21-18(23)4-2)19(24)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDAGLPYAJLMKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2)NC(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

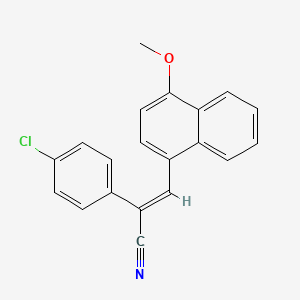
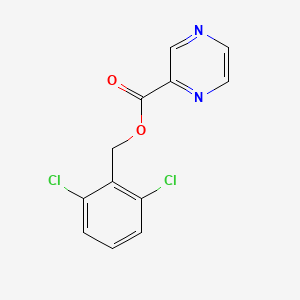
![2-methyl-6-(4-nitrophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5838218.png)

![N'-[(3-cyclopentylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5838224.png)
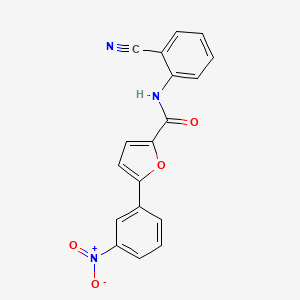
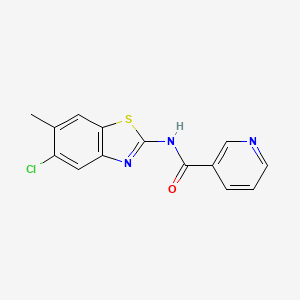
amino]propyl}(methyl)amino]propyl}-2-(hydroxyimino)acetamide trihydrochloride](/img/structure/B5838268.png)
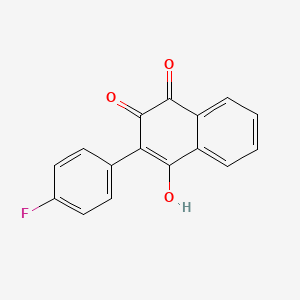
![6-[(3,5-dimethylphenyl)amino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5838280.png)
![N-{3-chloro-4-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5838284.png)
![N-(2,5-dimethylphenyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]propanamide](/img/structure/B5838298.png)

